2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine

Description

Chemical Structure and Properties

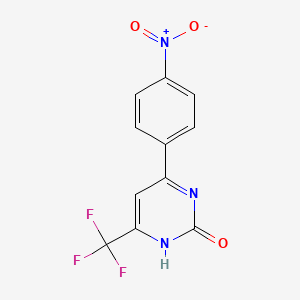

2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine (molecular formula: C₁₁H₆F₃N₃O₃, molecular weight: 285.18 g/mol) is a pyrimidine derivative characterized by three distinct functional groups:

- A hydroxyl group at position 2,

- A 4-nitrophenyl substituent at position 6,

- A trifluoromethyl group at position 3.

Its CAS registry number is 1271475-82-1 . The compound exhibits moderate polarity due to the nitro group and hydroxyl moiety, which influence its solubility in organic solvents like ethyl acetate and n-hexane. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

4-(4-nitrophenyl)-6-(trifluoromethyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3N3O3/c12-11(13,14)9-5-8(15-10(18)16-9)6-1-3-7(4-2-6)17(19)20/h1-5H,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWGXSIMABHRRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=O)NC(=C2)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

Nitration: The nitrophenyl group can be introduced through a nitration reaction using nitric acid (HNO3) and sulfuric acid (H2SO4).

Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide (H2O2) or hydroxylamine (NH2OH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with a catalyst, sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: Formation of a carbonyl derivative

Reduction: Formation of an amino derivative

Substitution: Formation of various substituted pyrimidine derivatives

Scientific Research Applications

2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the nitrophenyl and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 4-(trifluoromethyl)pyrimidines with varying substituents at positions 2 and 4. Below is a comparative analysis with key analogues:

Key Observations:

- Functional Group Variants: Replacing the hydroxyl group with amino or mercapto groups alters solubility and biological interactions. For example, the amino derivative (284.20 g/mol) may exhibit improved binding to enzyme active sites .

- Heterocyclic Analogues : Compounds with thienyl or thiazolyl substituents (e.g., 6-(3-thienyl)-2-thioureido analogue) demonstrate expanded applications in material science due to their π-conjugated systems .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : The 4-nitrophenyl and trifluoromethyl groups synergistically reduce electron density at the pyrimidine core, favoring interactions with hydrophobic protein pockets .

- Hydroxyl vs. Amino Groups: The hydroxyl group’s acidity (pKa ~8–10) may limit bioavailability under physiological conditions, whereas the amino group (pKa ~9–11) offers better stability .

Biological Activity

2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative characterized by a hydroxyl group, a nitrophenyl group, and a trifluoromethyl group. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. The trifluoromethyl group enhances the compound's chemical reactivity and biological interactions, making it a valuable subject for research.

- Molecular Formula : C11H6F3N3O3

- Molecular Weight : 285.18 g/mol

- CAS Number : 1271477-54-3

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases binding affinity, while the hydroxyl and nitrophenyl groups facilitate hydrogen bonding and other interactions that can modulate target activity.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. In studies involving similar pyrimidine derivatives, significant antibacterial activity was noted against various strains, suggesting that this compound may also possess similar effects.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations around 5 μg/ml. Although these activities were lower than those observed with standard chemotherapeutics like doxorubicin, they indicate a promising avenue for further exploration .

Study on Antiviral Activity

A comprehensive overview of N-Heterocycles reported that certain derivatives exhibited antiviral properties. While specific data on this compound was not detailed, the structural similarities suggest potential efficacy against viral targets .

Structure-Activity Relationship (SAR)

In studies focusing on the structure-activity relationship of pyrimidines, modifications to the functional groups significantly influenced biological activity. The presence of both hydroxyl and trifluoromethyl groups in this compound suggests a synergistic effect that enhances its pharmacological profile .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Hydroxy-4-(trifluoromethyl)pyrimidine | Lacks nitrophenyl group | Reduced activity |

| 6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidine | Lacks hydroxyl group | Altered reactivity |

| 2-Hydroxy-6-(4-nitrophenyl)pyrimidine | Lacks trifluoromethyl group | Lower binding affinity |

Q & A

Q. What are the standard synthetic routes for 2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine?

The compound is typically synthesized via multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps involve coupling 4-nitrophenyl precursors with trifluoromethyl-containing intermediates under controlled conditions. Optimization of solvent (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Pd or Cu-based) is critical for yield and purity. Post-synthesis purification employs column chromatography or recrystallization .

Q. How is the compound characterized to confirm structural integrity?

Characterization relies on spectroscopic and chromatographic methods:

- NMR (¹H, ¹³C, ¹⁹F) identifies substituent positions and confirms aromatic proton environments.

- HPLC monitors reaction progress and purity (>95% threshold).

- Mass spectrometry (MS) verifies molecular weight and fragmentation patterns.

- IR spectroscopy detects functional groups (e.g., hydroxyl, nitro) via characteristic absorptions (e.g., 3300–3500 cm⁻¹ for -OH) .

Q. What are the solubility and stability profiles under varying conditions?

Solubility is solvent-dependent:

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

Discrepancies in NMR signals may arise from solvent polarity, tautomerism, or impurities. Mitigation strategies:

- Variable Temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism).

- Deuterated solvent screening (DMSO-d₆ vs. CDCl₃) to observe solvent-induced shifts.

- 2D NMR (COSY, HSQC) to resolve overlapping signals and assign coupling pathways .

Q. What computational methods predict the compound's reactivity and binding affinity?

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack.

- Molecular docking (AutoDock, Schrödinger) models interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and hydrophobic contacts.

- Molecular Dynamics (MD) simulations assess stability of ligand-target complexes under physiological conditions .

Q. How do substituents (nitro, trifluoromethyl) influence bioactivity in structure-activity relationship (SAR) studies?

- The 4-nitrophenyl group enhances π-π stacking with aromatic residues in enzyme active sites.

- The trifluoromethyl moiety increases metabolic stability and lipophilicity (logP ~2.5), improving membrane permeability. Comparative assays with analogs (e.g., chloro or methyl substitutes) quantify potency differences in enzyme inhibition or receptor binding .

Q. What strategies address low yields in scale-up synthesis?

- Continuous flow reactors improve heat/mass transfer for exothermic steps.

- High-throughput screening optimizes catalysts (e.g., Pd/C vs. Ni) and solvent mixtures.

- In situ monitoring (ReactIR) identifies intermediates and adjusts reaction parameters dynamically .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

Variations may stem from assay conditions (e.g., cell line specificity, concentration ranges). Standardized protocols are recommended:

- Dose-response curves (IC₅₀/EC₅₀) with triplicate measurements.

- Counter-screening against related targets (e.g., kinase panels) to confirm selectivity.

- Metabolic stability assays (e.g., liver microsomes) to rule out false positives from metabolite interference .

Methodological Best Practices

- Reference standards : Use NIST-validated spectral data for calibration .

- Reproducibility : Document reaction conditions (e.g., inert atmosphere, humidity control) to minimize batch-to-batch variability .

- Ethical compliance : Adhere to non-commercial research guidelines for compounds with therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.